
Tert-butyl 3-(methylsulfonimidoyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(methylsulfonimidoyl)pyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a pyrrolidine derivative that is synthesized through a specific method and has been found to have unique biochemical and physiological effects.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Tert-butyl 3-(methylsulfonimidoyl)pyrrolidine-1-carboxylate derivatives have been explored for their potential in drug development and synthesis of pharmacologically active compounds. For example, the synthesis of methyl 3-aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates involves thermal addition to 1-aryl-3,3,3-trifluoro-1-propynes followed by dehydrogenation, showcasing the utility of tert-butyl derivatives in creating biologically active pyrrole derivatives with potential applications in drug discovery (Porta, Capuzzi, & Bettarini, 1994). Additionally, the development of gold-catalyzed intermolecular oxidation of chiral homopropargyl sulfonamides provides access to synthetically useful chiral pyrrolidin-3-ones, illustrating the role of tert-butyl derivatives in facilitating asymmetric synthesis of compounds with potential pharmacological activities (Shu, Li, Yu, Jiang, & Ye, 2014).
Material Science Applications
In the realm of material science, this compound derivatives contribute to the development of electrolytes for lithium batteries. The study on N-methyl-(n-butyl)pyrrolidinium bis(trifluoromethanesulfonyl)imide-LiTFSI–poly(ethylene glycol) dimethyl ether mixtures as Li/S cell electrolytes exemplifies the application of such compounds in improving the thermal stability and ionic conductivity of battery electrolytes, thereby enhancing the performance and safety of lithium-sulfur batteries (Shin & Cairns, 2008).
Organic Synthesis Applications
This compound derivatives are also pivotal in organic synthesis, facilitating complex reactions and product formations. The coupling of arylboronic acids with partially reduced pyridine derivatives, leading to the production of a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, demonstrates the compound's utility in creating structurally diverse and complex organic molecules (Wustrow & Wise, 1991). Furthermore, the synthesis and chemical transformations of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate into various functionalized derivatives underline its versatility in organic synthesis applications (Moskalenko & Boev, 2014).
Propriétés
IUPAC Name |
tert-butyl 3-(methylsulfonimidoyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S/c1-10(2,3)15-9(13)12-6-5-8(7-12)16(4,11)14/h8,11H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOPAUPKXFQZPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=N)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1643147-55-0 |
Source


|
| Record name | tert-butyl 3-[imino(methyl)oxo-lambda6-sulfanyl]pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2539278.png)
![5-Bromo-9-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B2539281.png)
![N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2539282.png)
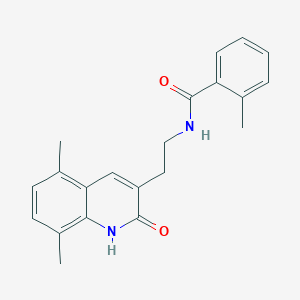
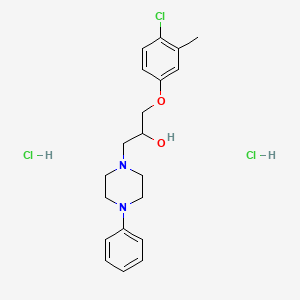
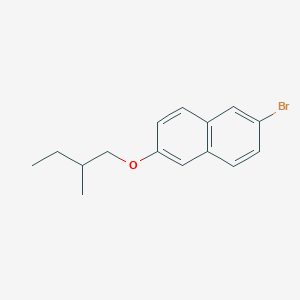
![(E)-N-[(1-Cyclopropylimidazol-4-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2539291.png)
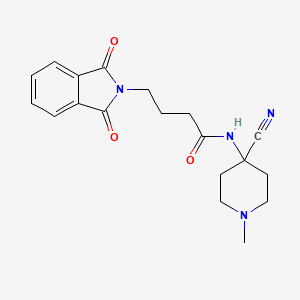
![2-chloro-N-[2-[1-(3-methoxy-4-propan-2-yloxyphenyl)ethylcarbamoylamino]ethyl]propanamide](/img/structure/B2539294.png)
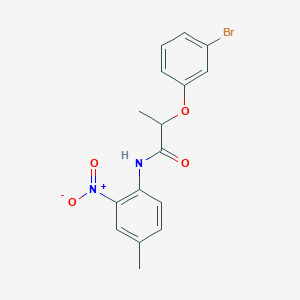

![5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol](/img/structure/B2539298.png)

![5-Methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyridazin-3-one](/img/structure/B2539300.png)